molecular formula C16H17N3O B8440414 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine

1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine

Cat. No.: B8440414
M. Wt: 267.33 g/mol
InChI Key: SERCEXOFMLDXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine is a compound that features a piperazine ring substituted with a formyl group on one phenyl ring and a pyridyl group on the other

Preparation Methods

The synthesis of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine typically involves the reaction of 4-formylphenylboronic acid with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridines .

Scientific Research Applications

1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine include:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C16H17N3O/c20-13-14-1-3-15(4-2-14)18-9-11-19(12-10-18)16-5-7-17-8-6-16/h1-8,13H,9-12H2

InChI Key

SERCEXOFMLDXKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=NC=C3

Origin of Product

United States

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